5-(Difluoromethyl)-2-fluorobenzotrifluoride CAS number and structure
5-(Difluoromethyl)-2-fluorobenzotrifluoride CAS number and structure
An In-Depth Technical Guide to 5-(Difluoromethyl)-2-fluorobenzotrifluoride for Advanced Research
Executive Summary: This guide provides a comprehensive technical overview of 5-(Difluoromethyl)-2-fluorobenzotrifluoride (CAS No. 1214364-78-9), a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of three distinct fluorine-containing moieties—a trifluoromethyl group (CF₃), a difluoromethyl group (CF₂H), and an ortho-fluorine atom—endows this molecule with a unique combination of electronic and steric properties. This document details the compound's chemical identity, plausible synthetic strategies, and the profound impact of its constituent functional groups on molecular properties relevant to drug discovery. It is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar fluorinated building blocks in the design of novel, high-performance molecules.
Chemical Identity and Physicochemical Properties
5-(Difluoromethyl)-2-fluorobenzotrifluoride is a substituted benzene derivative. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.[1][2] The arrangement of its electron-withdrawing groups creates a distinct electronic profile on the aromatic ring, influencing its reactivity and intermolecular interactions.
Structure:
Figure 1. Chemical Structure of 5-(Difluoromethyl)-2-fluorobenzotrifluoride.Table 1: Core Properties of 5-(Difluoromethyl)-2-fluorobenzotrifluoride
| Property | Value | Source/Note |
| CAS Number | 1214364-78-9 | [1][2] |
| Molecular Formula | C₈H₄F₆ | Calculated |
| Molecular Weight | 218.11 g/mol | Calculated |
| IUPAC Name | 1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene | IUPAC Nomenclature |
| Appearance | Predicted: Colorless to light yellow liquid | Based on similar structures |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Chemical principles |
Synthesis and Mechanistic Considerations
A plausible synthetic strategy begins with a commercially available precursor, such as 2-bromo-5-fluorobenzotrifluoride, and proceeds through a cross-coupling or radical-based reaction to install the difluoromethyl group. The choice of this precursor is strategic; its synthesis is documented, and the bromo-substituent provides a versatile handle for further functionalization.[3][4][5]
Caption: A plausible synthetic workflow for 5-(Difluoromethyl)-2-fluorobenzotrifluoride.
Causality Behind Experimental Choices:
-
Precursor Synthesis: The synthesis of the key intermediate, 2-bromo-5-fluorobenzotrifluoride, often starts from 3-aminobenzotrifluoride.[4] The amino group is a powerful ortho-, para-director, but its reactivity necessitates protection before the bromination step to prevent side reactions and ensure regioselectivity. The subsequent conversion of the amino group to fluorine via the Schiemann reaction is a classic and reliable method for introducing fluorine onto an aromatic ring.
-
Difluoromethylation: The introduction of the CF₂H group is a modern synthetic challenge. Traditional methods can be harsh. A state-of-the-art approach involves a visible-light-driven photocatalytic reaction.[6] This method is favored for its mild conditions and high functional group tolerance. An S-(difluoromethyl)sulfonium salt can serve as a difluoromethyl radical source, which then couples with the aryl bromide precursor to form the target molecule.[6]
The Impact of Fluorine Moieties in Drug Design
The utility of 5-(Difluoromethyl)-2-fluorobenzotrifluoride as a building block stems directly from the predictable and beneficial ways its fluorine-containing groups can modulate the properties of a parent molecule.[7][8] This is a cornerstone of modern medicinal chemistry.
-
Trifluoromethyl Group (CF₃): This group is a strong electron-withdrawing group and is highly lipophilic. Its primary roles are to:
-
Increase Metabolic Stability: The CF₃ group acts as a "metabolic shield," blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[8]
-
Enhance Binding Affinity: Its lipophilicity can improve interactions with hydrophobic pockets in target proteins.
-
Modulate pKa: It can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the drug at physiological pH.
-
-
Difluoromethyl Group (CF₂H): The CF₂H group is a fascinating and increasingly popular moiety that offers a more nuanced modulation of properties compared to CF₃.[9][10]
-
Bioisostere: It is considered a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) groups because the hydrogen atom in the CF₂H group can act as a hydrogen bond donor.[9][11]
-
Fine-Tuning Lipophilicity: It is less lipophilic than a CF₃ group, providing medicinal chemists with a tool to fine-tune a compound's solubility and permeability profile.
-
Conformational Control: The group can influence the preferred conformation of a molecule, which can be critical for locking it into a bioactive shape.[11]
-
-
Aromatic Fluorine (-F): A single fluorine atom on the aromatic ring can subtly alter electronic distribution and block metabolic pathways without significantly increasing steric bulk.
Caption: The influence of fluorine moieties on key molecular and pharmacological properties.
Applications in Research and Development
Given its unique trifecta of fluorine functionalities, 5-(Difluoromethyl)-2-fluorobenzotrifluoride is an exemplary scaffold for building complex molecules with highly tailored properties.
-
Pharmaceutical Development: This compound is an ideal starting point for synthesizing novel drug candidates. The distinct electronic nature of each position on the ring allows for selective subsequent reactions (e.g., nucleophilic aromatic substitution, metalation), enabling the assembly of diverse chemical libraries for screening against therapeutic targets.[12][13]
-
Agrochemicals: The same principles that benefit pharmaceuticals—enhanced potency and metabolic stability—are highly desirable in the design of next-generation herbicides and pesticides.[13]
-
Materials Science: Fluorinated aromatic compounds are used in the development of advanced polymers and liquid crystals due to their unique thermal and electronic properties.
Illustrative Experimental Protocol: Photocatalytic Difluoromethylation
The following protocol is a representative, self-validating methodology adapted from published procedures for the difluoromethylation of aryl halides.[6] It illustrates a state-of-the-art approach to installing the key CF₂H group.
Objective: To synthesize 5-(Difluoromethyl)-2-fluorobenzotrifluoride from 2-Bromo-5-fluorobenzotrifluoride.
Materials:
-
2-Bromo-5-fluorobenzotrifluoride (1.0 eq)
-
S-(difluoromethyl)diarylsulfonium salt (e.g., Umemoto's reagent) (1.5 eq)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Dimethylacetamide - DMA)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Blue LED light source (λ ≈ 450 nm)
Step-by-Step Methodology:
-
Reactor Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-bromo-5-fluorobenzotrifluoride (1.0 eq), the S-(difluoromethyl)sulfonium salt (1.5 eq), and the photocatalyst (0.01-0.02 eq).
-
Inert Atmosphere: Seal the vial with a septum and purge with inert gas (N₂ or Ar) for 10-15 minutes. This is critical as oxygen can quench the excited state of the photocatalyst.
-
Solvent Addition: Add the anhydrous, degassed DMA via syringe. The reaction concentration is typically between 0.05 and 0.1 M.
-
Initiation of Reaction: Place the reaction vial approximately 1-2 cm from the blue LED light source and begin vigorous stirring. A small fan may be used to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x) to remove the DMA and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 5-(Difluoromethyl)-2-fluorobenzotrifluoride.
Safety and Handling
Fluorinated organic compounds require careful handling in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation/Contact: Avoid inhalation of vapors and contact with skin and eyes. Safety data for structurally similar compounds indicate potential for skin, eye, and respiratory irritation.[14][15]
-
Thermal Decomposition: Heating to decomposition may release hazardous substances such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[14]
Always consult the material safety data sheet (MSDS) for the specific reagents being used before commencing any experimental work.
References
- Title: 5-(Difluoromethyl)-2-fluorobenzotrifluoride Compound (CAS No. 1214364-78-9)
- Title: 5-Amino-2-fluorobenzotrifluoride(2357-47-3)
- Title: 2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983 Source: PubChem URL
- Title: 5-Amino-2-fluorobenzotrifluoride - Chem-Impex Source: Chem-Impex URL
- Title: 5-BROMO-2-(DIFLUOROMETHYL)
- Source: (Self-published)
- Title: 2-Fluorobenzotrifluoride CAS#: 392-85-8 Source: ChemicalBook URL
- Title: Aromatic fluorine compounds. I.
- Title: 18F-Difluoromethyl(ene)
- Title: 5-Fluoro-2-nitrobenzotrifluoride | C7H3F4NO2 | CID 223094 Source: PubChem URL
- Source: Tokyo Chemical Industry (India) Pvt. Ltd.
- Title: CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: NIH URL
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- Title: Application of Fluorine - in Drug Discovery Source: PharmaBlock URL
- Title: CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride Source: Google Patents URL
- Title: Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones Source: PMC - NIH URL
- Title: CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride Source: Google Patents URL
- Source: (No source specified)
- Title: 2-Bromo-5-fluorobenzotrifluoride - Apollo Scientific Source: Apollo Scientific URL
- Title: 5-(Difluoromethyl)
- Title: 127271-65-2|2-Fluoro-5-methoxybenzotrifluoride|BLD Pharm Source: BLD Pharm URL
- Title: Top 5-(Difluoromethyl)
- Title: 18F-Difluoromethyl(ene)
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